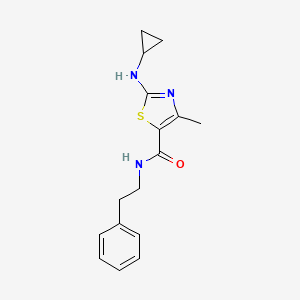![molecular formula C24H33NO3 B6057025 [1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6057025.png)
[1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
科学研究应用
[1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol has been studied for its potential applications in the field of medicine. It has been shown to have analgesic properties, making it a potential candidate for the treatment of pain. It has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce the rewarding effects of drugs of abuse. Additionally, this compound has been studied for its potential use in the treatment of depression and anxiety, as it has been shown to have anxiolytic and antidepressant effects.
作用机制
The mechanism of action of [1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol is not fully understood. However, it has been shown to act as a partial agonist at the mu-opioid receptor, which is involved in the regulation of pain. It has also been shown to act as an antagonist at the dopamine D2 receptor, which is involved in the reward pathway. These actions may contribute to its analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
[1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its anti-addictive effects. It has also been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to have a low potential for abuse and dependence, making it a potentially safer alternative to other drugs of abuse.
实验室实验的优点和局限性
One advantage of using [1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol in lab experiments is its potential for use in the treatment of pain and addiction. This makes it a potentially valuable tool for studying the mechanisms underlying these conditions. Additionally, this compound has a low potential for abuse and dependence, making it a safer alternative to other drugs of abuse.
One limitation of using [1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol in lab experiments is its limited availability. This compound is not widely available, and its synthesis can be challenging. Additionally, more research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
未来方向
There are several future directions for research on [1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol. One direction is to further study its mechanism of action, particularly its interaction with the mu-opioid and dopamine D2 receptors. Another direction is to explore its potential applications in the treatment of other conditions, such as anxiety and depression. Additionally, more research is needed to optimize its synthesis and develop more efficient methods for its production.
合成方法
Several methods have been used to synthesize [1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol. One of the most commonly used methods involves the reaction of 3-(2-methylbenzyl)piperidine with 3-ethoxy-4-methoxybenzaldehyde, followed by reduction of the resulting imine with sodium borohydride. Another method involves the reaction of 3-(2-methylbenzyl)piperidine with 3-ethoxy-4-methoxybenzyl bromide, followed by reduction with sodium borohydride. These methods have been optimized to obtain high yields of the desired product.
属性
IUPAC Name |
[1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-4-28-23-14-20(10-11-22(23)27-3)16-25-13-7-12-24(17-25,18-26)15-21-9-6-5-8-19(21)2/h5-6,8-11,14,26H,4,7,12-13,15-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLODFQXSQDADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCC(C2)(CC3=CC=CC=C3C)CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6056942.png)

![4-[3-(4-methyl-1-piperazinyl)butyl]phenol](/img/structure/B6056958.png)
![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6056966.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[3-(methylthio)propyl]-4-piperidinol](/img/structure/B6056971.png)
![4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B6056990.png)
![methyl 4-[({[4-hydroxy-6-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B6057001.png)
![1-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6057009.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methoxy-2-furamide](/img/structure/B6057016.png)
![5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide](/img/structure/B6057031.png)
![1-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-2-methyl-1-propanol](/img/structure/B6057033.png)
![4-hydroxy-3-methoxybenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6057042.png)
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B6057050.png)